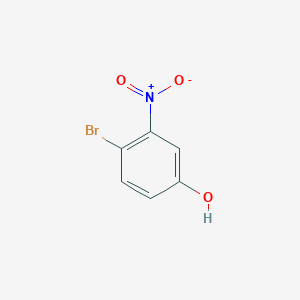

4-Bromo-3-nitrophenol

Übersicht

Beschreibung

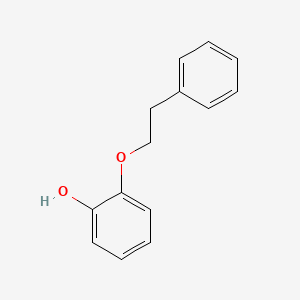

4-Bromo-3-nitrophenol (4-BNP) is an organic compound belonging to the phenol family. It is a yellow crystalline solid with the chemical formula C6H3BrNO3. 4-BNP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. Its unique structure makes it an attractive choice for a wide range of applications, from research to industrial production.

Wissenschaftliche Forschungsanwendungen

Ion-Pair HPLC Method for Quantitation

A study by Almási, Fischer, and Perjési (2006) developed an ion-pair high-performance liquid chromatography (HPLC) method for the simultaneous determination of 4-nitrophenol and its conjugates in rat small intestine luminal perfusion experiments. This method is significant for its efficiency in studying the metabolic profile of 4-nitrophenol in animal studies, particularly regarding drug metabolism under various physiological conditions (Almási, Fischer, & Perjési, 2006).

Effects on Methanogenic Systems

Podeh, Bhattacharya, and Qu (1995) investigated the toxic effects of nitrophenols, including 4-nitrophenol, on acetate enrichment methanogenic systems. This research is crucial for understanding the environmental impact of nitrophenols, often used in manufacturing explosives, pharmaceuticals, and pesticides, on anaerobic systems (Podeh, Bhattacharya, & Qu, 1995).

Photochemical Reactions

Bell and Wang (2015) explored the complex spatiotemporal behavior in the photosensitive ferroin-bromate-4-nitrophenol reaction. Their study provides insights into the nonlinear behavior of this reaction under various conditions, which is relevant for understanding the dynamics of photochemical reactions in industrial and environmental contexts (Bell & Wang, 2015).

Catalytic Reduction in Environmental Applications

Research by Thawarkar, Thombare, Munde, and Khupse (2018) demonstrated the synthesis of gold nanoparticles for the catalytic reduction of nitrophenol, including 4-nitrophenol. This study is significant for environmental applications, showcasing a method for reducing toxic nitrophenols in industrial waste (Thawarkar et al., 2018).

Atmospheric Presence and Impact

Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, focusing on their formation, sources, and potential environmental impacts. This research is vital for understanding the environmental behavior of 4-nitrophenol and its implications for air quality and human health (Harrison et al., 2005).

Biodegradation in Wastewater Treatment

Tomei and Annesini (2005) studied the biodegradation of 4-nitrophenol in a sequential batch reactor, providing insights into the kinetics of biological oxidation and denitrification. This research is crucial for the development of effective wastewater treatment technologies capable of removing toxic xenobiotics like 4-nitrophenol (Tomei & Annesini, 2005).

Electrochemical Detection in Environmental Water Samples

Balasubramanian, Balamurugan, Chen, and Chen (2019) reported on the development of an electrochemical sensor for the detection of 4-nitrophenol in environmental water samples. This study highlights the advancement in analytical tools for monitoring toxic organic emissions, emphasizing the importance of rapid and sensitive detection methods (Balasubramanian et al., 2019).

Nitrophenol Treatment Methods

Yuan, Tian, Cui, Lin, and Lu (2006) focused on the degradation of various nitrophenols, including 4-nitrophenol, by cathode reduction and electro-Fenton methods. This study contributes to the understanding of effective treatments for nitrophenol-contaminated water, offering insights into different degradation sequences and pathways (Yuan et al., 2006).

Toxicity Assessment in Bacteria

Nweke and Okpokwasili (2010) assessed the toxicity of various phenolic compounds, including 4-nitrophenol, on bacteria isolated from petroleum refinery wastewater. This research is relevant for environmental toxicity studies and the development of bioremediation strategies (Nweke & Okpokwasili, 2010).

Dual-Cathode Electro-Fenton Oxidation for Degradation

Chu, Qian, Wang, and Deng (2012) explored a novel electrochemical oxidation system for the degradation of 4-nitrophenol. Their research provides a foundation for developing alternative methods for the treatment of organic pollutants (Chu et al., 2012).

Graphene-Based Sensor for Detection

He, Tian, Wu, Liu, Li, Deng, and Chen (2019) developed a graphene-based sensor for the detection of 4-nitrophenol. This innovative approach to pollutant detection offers potential applications for monitoring environmental contaminants (He et al., 2019).

Assembly of Composite Nanocones for Detection and Degradation

Chakraborty et al. (2021) reported the synthesis of composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol. This study represents a significant advancement in the field of nanotechnology for environmental applications (Chakraborty et al., 2021).

Chemotaxis and Biodegradation Study

Bhushan, Samanta, Chauhan, Chakraborti, and Jain (2000) explored the chemotaxis and biodegradation of 4-nitrophenol by a specific bacterial strain. This research is vital for understanding the microbial degradation of nitrophenol compounds and their environmental implications (Bhushan et al., 2000).

Quantum Dot-Based Sensor for Water Contamination

Anh, Chang, and Doong (2019) developed a sulfur-doped graphene quantum dot-based sensor for the detection of 4-nitrophenol in contaminated water. This innovative approach highlights the potential of nanomaterials in environmental monitoring (Anh, Chang, & Doong, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-Bromo-3-nitrophenol are currently not well-defined in the literature. This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body. The specific targets of this compound remain to be identified .

Mode of Action

As a phenolic compound, it may exert its effects through interactions with proteins and enzymes, potentially altering their function or activity .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Phenolic compounds can participate in various biochemical reactions, including redox reactions and interactions with enzymes. The specific pathways influenced by this compound are yet to be elucidated .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be determined .

Result of Action

The molecular and cellular effects of this compound are not well-characterized. Given its structural similarity to phenol, it may exert similar effects, such as protein denaturation and membrane disruption. The specific effects of this compound are yet to be determined .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with biological targets. Specific studies on these aspects of this compound are currently lacking .

Biochemische Analyse

Biochemical Properties

4-Bromo-3-nitrophenol plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. The compound’s bromine and nitro groups contribute to its reactivity and ability to form stable complexes with biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its inhibitory effects on enzymes and cellular processes become more pronounced. High doses of this compound can lead to toxic or adverse effects, such as oxidative stress, apoptosis, and organ damage. These dosage-dependent effects are critical for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress. Additionally, it can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH. Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can also vary, depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical and cellular effects .

Eigenschaften

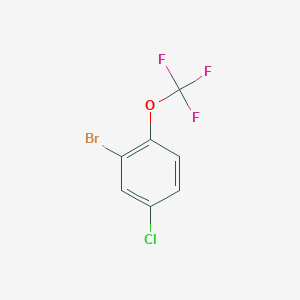

IUPAC Name |

4-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZLOXGKDQNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578569 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78137-76-5 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)